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Compound of Interest

Compound Name: CBZ-D-VALINE

Cat. No.: B2470294 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

N-Carbobenzyloxy-D-valine (CBZ-D-VALINE), a key building block in peptide synthesis and

drug development. This document is intended for researchers, scientists, and professionals in

the field of pharmaceutical sciences, offering a centralized resource for its structural

characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS).

Data Presentation
The following tables summarize the key spectroscopic data for CBZ-D-VALINE. It is important

to note that a complete, experimentally validated dataset with full assignments is not

consistently available across all public databases. Therefore, the data presented herein is a

composite of reported values for closely related analogs (L-enantiomer and DL-racemic

mixture) and predicted values based on the known chemical structure.

¹H NMR (Proton NMR) Data
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Proton Assignment
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Carboxylic Acid (-

COOH)
~10-12 Singlet (broad) -

Aromatic (C₆H₅) 7.30-7.40 Multiplet -

Benzylic (-CH₂-) ~5.10 Singlet -

Amide (-NH-) ~5.2-5.4 Doublet ~8-9

α-Proton (-CH-) ~4.3-4.4 Doublet of Doublets ~8-9, ~4-5

β-Proton (-CH-) ~2.1-2.3 Multiplet -

Methyl (-CH₃) ~0.9-1.0 Doublet ~7

Methyl (-CH₃) ~0.9-1.0 Doublet ~7

¹³C NMR (Carbon NMR) Data
Carbon Assignment Expected Chemical Shift (δ, ppm)

Carboxylic Acid Carbonyl (-COOH) ~175-177

Urethane Carbonyl (-O-(C=O)-NH-) ~156-157

Aromatic (Quaternary) ~136

Aromatic (-CH=) ~127-129

Benzylic (-CH₂-) ~67

α-Carbon (-CH-) ~60

β-Carbon (-CH-) ~31

Methyl Carbons (-CH₃) ~18-19

IR (Infrared) Spectroscopy Data
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Vibrational Mode
Expected Absorption Range

(cm⁻¹)
Intensity

O-H Stretch (Carboxylic Acid) 3300-2500 Strong, Broad

N-H Stretch (Amide) 3400-3200 Medium

C-H Stretch (Aromatic) 3100-3000 Medium

C-H Stretch (Aliphatic) 3000-2850 Medium

C=O Stretch (Carboxylic Acid) 1725-1700 Strong

C=O Stretch (Urethane) 1700-1670 Strong

C=C Stretch (Aromatic) 1600-1450 Medium

N-H Bend (Amide) 1550-1510 Medium

Mass Spectrometry (MS) Data
The mass spectral data for the racemic mixture (N-Carbobenzoyl-DL-valine) provides insight

into the expected fragmentation pattern of CBZ-D-VALINE.[1][2]

m/z Relative Intensity Proposed Fragment

251.12 - [M]⁺ (Molecular Ion)

208.13 High [M-CO₂H]⁺

162.13 High
[M-CO₂H - C₂H₄]⁺ or

[C₁₀H₁₆NO]⁺

108.06 Medium
[C₇H₈O]⁺ (Benzyl alcohol

cation)

91.05 High [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the

analysis of CBZ-D-VALINE.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of CBZ-D-VALINE is dissolved in

0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-

d₆, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such

as tetramethylsilane (TMS), may be added for chemical shift calibration.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR

spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a

spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good

signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the

spectrum and enhance sensitivity. A wider spectral width (e.g., 200-220 ppm) is used. A

larger number of scans is typically required (e.g., 1024 or more) due to the lower natural

abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier

transformation. Phase and baseline corrections are applied to the resulting spectrum.

Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, a small amount of solid

CBZ-D-VALINE is placed directly onto the ATR crystal.

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., a Bruker

Tensor 27 FT-IR) is used.

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded

to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).

Sample Spectrum: The solid sample is brought into firm contact with the ATR crystal using a

pressure clamp. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
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Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of CBZ-D-VALINE is prepared in a suitable solvent

system, such as a mixture of acetonitrile and water, often with a small amount of formic acid

to promote protonation.

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a

liquid chromatography system (LC-MS) and a high-resolution mass analyzer like a Time-of-

Flight (TOF) or Orbitrap, is used.

Ionization: The sample solution is introduced into the ESI source, where a high voltage is

applied to generate a fine spray of charged droplets. The solvent evaporates, leading to the

formation of gas-phase ions of the analyte.

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based

on their mass-to-charge ratio (m/z).

Fragmentation Analysis (MS/MS): For structural elucidation, tandem mass spectrometry

(MS/MS) can be performed. The molecular ion (or a prominent fragment ion) is selected and

subjected to collision-induced dissociation (CID) with an inert gas to generate a

characteristic fragmentation pattern.

Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for the spectroscopic

analysis of CBZ-D-VALINE.

Sample Preparation Data Acquisition Data Processing & Analysis

Weigh CBZ-D-VALINE (5-10 mg) Dissolve in Deuterated Solvent (e.g., CDCl3) Transfer to NMR Tube Insert Sample into NMR Spectrometer Tune and Shim Magnet Acquire 1H and 13C Spectra Fourier Transform (FID -> Spectrum) Phase and Baseline Correction Reference Chemical Shifts (to TMS or Solvent) Integrate Peaks and Determine Multiplicities Assign Signals to Protons/Carbons
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Figure 1: Experimental workflow for NMR spectroscopy.

Instrument Setup Sample Measurement Data Analysis

Clean ATR Crystal Collect Background Spectrum Place Solid CBZ-D-VALINE on Crystal Apply Pressure Collect Sample Spectrum Process Spectrum (ATR Correction) Identify Characteristic Absorption Bands Assign Bands to Functional Group Vibrations
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Figure 2: Workflow for ATR-FTIR spectroscopy.
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Figure 3: Logical workflow for ESI-Mass Spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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